4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride

説明

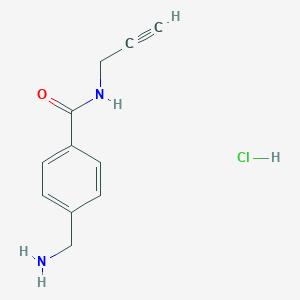

4-(Aminomethyl)-N-prop-2-ynylbenzamide hydrochloride is a benzamide derivative featuring an aminomethyl group at the para position of the benzene ring and a propargyl (prop-2-ynyl) substituent on the amide nitrogen.

特性

IUPAC Name |

4-(aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c1-2-7-13-11(14)10-5-3-9(8-12)4-6-10;/h1,3-6H,7-8,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAVUQWAMMZQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzamide Core: The initial step involves the acylation of an appropriate benzene derivative to form the benzamide core.

Introduction of the Aminomethyl Group: This step can be achieved through a Mannich reaction, where formaldehyde and a secondary amine are used to introduce the aminomethyl group.

Addition of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst.

Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert the benzamide core to the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide core or the aminomethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides or aminomethyl derivatives.

科学的研究の応用

4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimalarial and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of 4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the prop-2-ynyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

類似化合物との比較

Structural Comparison

The compound belongs to a broader class of N-(4-(aminomethyl)phenyl)benzamide hydrochlorides. Key structural analogs include:

Key Observations :

- The alkyne group in 4-(Aminomethyl)-N-prop-2-ynylbenzamide distinguishes it from hydroxyl- or heterocycle-substituted analogs. This group may enhance reactivity in click chemistry or serve as a metabolic stabilizer.

- Heterocyclic analogs (e.g., thiophene or pyridine derivatives) introduce aromatic π-stacking interactions and modulate lipophilicity .

Physical and Spectral Properties

Table 1: Comparative Physical Data

Key Observations :

- Melting Points : Hydroxyl-substituted analogs (34–37) exhibit higher melting points (251–310°C) compared to heterocyclic derivatives (158–220°C), likely due to enhanced intermolecular hydrogen bonding .

- Spectral Signatures: The aminomethyl group (δ ~4.3–4.5 ppm in 1H NMR) and aromatic protons (δ ~7.5–7.9 ppm) are consistent across benzamide derivatives. Substituents like methoxy (δ ~3.8 ppm) or isopropyl (δ ~2.9 ppm) provide distinct NMR fingerprints .

Pharmacological Potential

- Neurological Applications : Hydroxyl-substituted analogs (34–37) promote oligodendrocyte differentiation, suggesting utility in treating demyelinating diseases .

- Anticancer Activity : Heterocyclic tranylcypromine derivatives (3b, 4a–6b) inhibit LSD1, a histone demethylase implicated in cancer .

- Antibacterial Potential: The gemifloxacin intermediate (4-(aminomethyl)pyrrolidin-3-one-O-methyloxime dihydrochloride) highlights the role of aminomethyl groups in antibiotic design .

生物活性

4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, antioxidant capacity, and mechanisms of action. The information is derived from diverse sources, ensuring a comprehensive understanding of this compound.

IUPAC Name: this compound

Molecular Formula: C12H14ClN3O

Molecular Weight: 241.71 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for several bacterial reference strains were determined, demonstrating its effectiveness against pathogens.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 64 | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The total antioxidant capacity (TAC) of this compound has been assessed using various assays, including the DPPH and ABTS methods. The compound showed a notable ability to scavenge free radicals, indicating its potential use as an antioxidant.

| Assay Method | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The antioxidant activity correlates with the compound's structure, suggesting that modifications could enhance its efficacy.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets. This interaction may disrupt bacterial cell membranes or interfere with metabolic pathways. The presence of the aminomethyl group is thought to play a crucial role in these mechanisms.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of benzamide compounds, including this compound. The results indicated that modifications in the side chains significantly influenced antimicrobial potency.

- Antioxidant Evaluation : Another research focused on assessing the antioxidant properties of similar compounds. It was found that structural variations directly impacted their ability to neutralize free radicals, further supporting the need for systematic studies on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。